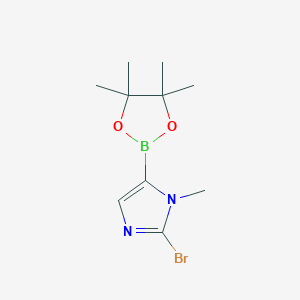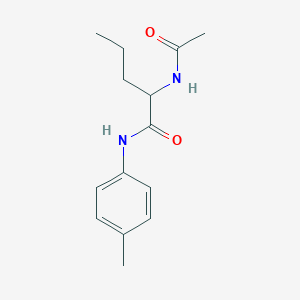
3-(4,4-Diethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Diethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine into the quinoline structure often enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 3-(4,4-Diethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline involves several steps. One common method includes the cyclization of appropriate precursors followed by fluorination. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
3-(4,4-Diethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Scientific Research Applications
3-(4,4-Diethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it useful in the study of enzyme inhibition and other biological processes.
Medicine: Due to its potential antibacterial, antineoplastic, and antiviral activities, it is studied for its therapeutic potential.
Mechanism of Action
The mechanism of action of 3-(4,4-Diethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets. The fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 3-(4,4-Diethyl-5-fluoro-3,4-dihydroisoquinolin-1-yl)quinoline include other fluorinated quinolines and isoquinolines. These compounds share similar structural features but may differ in their biological activities and applications. For example:
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Mefloquine: Used as an antimalarial drug.
Brequinar: An antineoplastic drug with applications in transplantation medicine.
Properties
CAS No. |
919786-53-1 |
|---|---|
Molecular Formula |
C22H21FN2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4,4-diethyl-5-fluoro-1-quinolin-3-yl-3H-isoquinoline |
InChI |
InChI=1S/C22H21FN2/c1-3-22(4-2)14-25-21(17-9-7-10-18(23)20(17)22)16-12-15-8-5-6-11-19(15)24-13-16/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
WUWLWVBUGLZOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN=C(C2=C1C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
methanone](/img/structure/B12617651.png)
![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
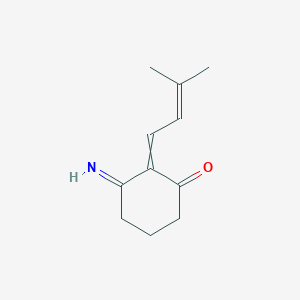
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)
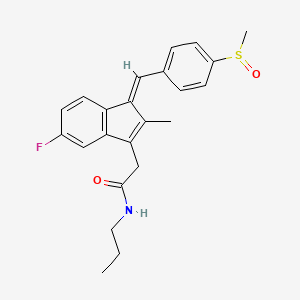
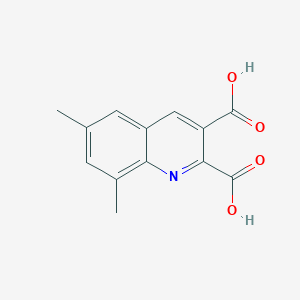
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
